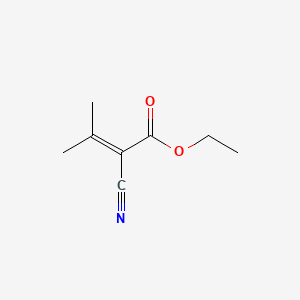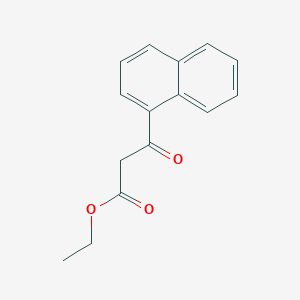
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate
Übersicht
Beschreibung
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is a chemical compound that likely contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the ester group (ethoxycarbonyl) and a ketone group suggests that it might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a naphthalene ring, an ester group, and a ketone group. These functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The ketone group could undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the naphthalene ring would likely make the compound aromatic and relatively stable. The ester and ketone groups could influence the compound’s polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A novel synthetic approach has led to the creation of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives. This process begins with substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, showcasing the compound's versatility in forming complex molecular structures. The mechanism proposed for these syntheses emphasizes the compound's role in creating novel naphthofuran and spirocyclopropane derivatives, with X-ray structural analysis confirming the unique conformations of these compounds (Arrault et al., 2001).
Photodimerization and Photochemistry
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate is involved in site-directed, regiocontrolled synthesis through photodimerization in a discrete molecular solid-state assembly. This process, facilitated by specific crystal-to-crystal transformations, demonstrates the compound's utility in precise chemical synthesis and the development of advanced materials through photoreactive processes (Varshney et al., 2002).
Organic Electron Transfer and Oxidation
In the realm of organic chemistry, the compound's derivatives exhibit unique electron-transfer reduction behavior, signifying its role in oxidative self-coupling reactions. Such properties are crucial for synthesizing compounds with specific electronic configurations, illustrating its potential in creating materials with desired electronic properties (Saitoh et al., 2006).
Chromatographic and Fluorescent Applications
The reactivity of ethyl 3-(naphthalen-8-yl)-3-oxopropanoate derivatives extends into analytical chemistry, where it serves as a reactive agent for carboxylic acid derivatization. This application enhances ultraviolet and fluorescent detection in chromatography, underlining the compound's utility in sensitive detection methods for complex biological samples (Yasaka et al., 1990).
Antiproliferative Activities
Exploration into the natural product derivatives of ethyl 3-(naphthalen-8-yl)-3-oxopropanoate revealed compounds with significant antiproliferative activities against several cancer cell lines. These findings highlight its potential as a precursor in developing novel anticancer agents (Zhang et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-naphthalen-1-yl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSFANXHXCJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375047 | |
| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |
CAS RN |
62071-76-5 | |
| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62071-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

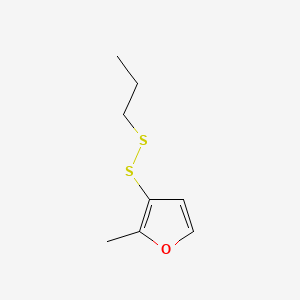
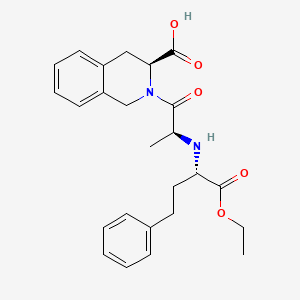
![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)
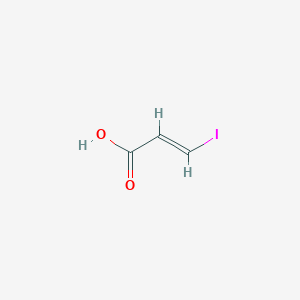
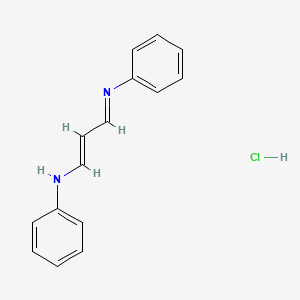


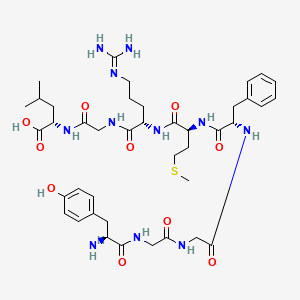

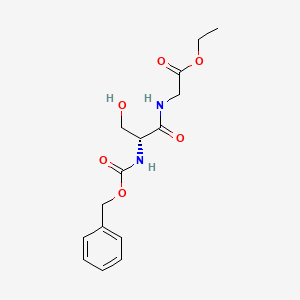
![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)


